molecular formula C19H21N3O4 B4139164 N-ethyl-4-morpholin-4-yl-3-nitro-N-phenylbenzamide

N-ethyl-4-morpholin-4-yl-3-nitro-N-phenylbenzamide

Cat. No.: B4139164
M. Wt: 355.4 g/mol
InChI Key: ADMZRNWGICVHJA-UHFFFAOYSA-N
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Description

N-ethyl-4-morpholin-4-yl-3-nitro-N-phenylbenzamide is a complex organic compound with a molecular formula of C13H18N2O2. This compound is characterized by the presence of a morpholine ring, a nitro group, and a phenylbenzamide structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-morpholin-4-yl-3-nitro-N-phenylbenzamide typically involves a multi-step process. One common method includes the nitration of N-phenylbenzamide followed by the introduction of the morpholine ring through a substitution reaction. The final step involves the ethylation of the compound to obtain the desired product. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the efficiency of the process. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-morpholin-4-yl-3-nitro-N-phenylbenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The morpholine ring can be substituted with other functional groups to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for substitution reactions, and oxidizing agents for oxidation reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures.

Major Products

Scientific Research Applications

N-ethyl-4-morpholin-4-yl-3-nitro-N-phenylbenzamide is used in a wide range of scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: In studies related to enzyme inhibition and protein interactions.

    Medicine: As a potential therapeutic agent due to its unique chemical properties.

    Industry: In the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-ethyl-4-morpholin-4-yl-3-nitro-N-phenylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biochemical pathways. The nitro group plays a crucial role in these interactions, contributing to the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-ethyl-4-morpholin-4-yl-3-nitro-N-phenylbenzamide include:

  • N-ethyl-4-(4-morpholinyl)benzamide
  • N-ethyl-4-(4-morpholinyl)-3-nitrobenzamide
  • N-phenyl-4-(4-morpholinyl)-3-nitrobenzamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the morpholine ring and the nitro group makes it particularly valuable in scientific research and industrial applications.

Properties

IUPAC Name

N-ethyl-4-morpholin-4-yl-3-nitro-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-2-21(16-6-4-3-5-7-16)19(23)15-8-9-17(18(14-15)22(24)25)20-10-12-26-13-11-20/h3-9,14H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMZRNWGICVHJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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